1-(3-methylphenyl)-4-oxo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1,4-dihydropyridazine-3-carboxamide
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Overview
Description
1-(3-methylphenyl)-4-oxo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1,4-dihydropyridazine-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyridazine ring fused with a carboxamide group, a pyrimidinylsulfamoyl group, and a methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-methylphenyl)-4-oxo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1,4-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions. One common method involves the condensation of 3-methylbenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with a suitable dicarbonyl compound to form the pyridazine ring. The resulting pyridazine derivative is further reacted with 4-(pyrimidin-2-ylsulfamoyl)aniline under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
1-(3-methylphenyl)-4-oxo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1,4-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted derivatives depending on the substituents used.
Scientific Research Applications
1-(3-methylphenyl)-4-oxo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1,4-dihydropyridazine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-(3-methylphenyl)-4-oxo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-phenyl)-4-oxo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1,4-dihydropyridazine-3-carboxamide
- 1-(3-methylphenyl)-4-oxo-N-[4-(pyridin-2-ylsulfamoyl)phenyl]-1,4-dihydropyridazine-3-carboxamide
Uniqueness
1-(3-methylphenyl)-4-oxo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1,4-dihydropyridazine-3-carboxamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the pyrimidinylsulfamoyl group and the methylphenyl group can impart distinct properties compared to other similar compounds.
Properties
Molecular Formula |
C22H18N6O4S |
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Molecular Weight |
462.5 g/mol |
IUPAC Name |
1-(3-methylphenyl)-4-oxo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]pyridazine-3-carboxamide |
InChI |
InChI=1S/C22H18N6O4S/c1-15-4-2-5-17(14-15)28-13-10-19(29)20(26-28)21(30)25-16-6-8-18(9-7-16)33(31,32)27-22-23-11-3-12-24-22/h2-14H,1H3,(H,25,30)(H,23,24,27) |
InChI Key |
UXXPPRCSIDLTRF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C=CC(=O)C(=N2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CC=N4 |
Origin of Product |
United States |
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